Cas no 28975-45-3 (Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1))

Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1) structure
28975-45-3 structure
Product Name:Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1)
Numero CAS:28975-45-3
MF:C22H22BrP
MW:397.287846088409
CID:259719
PubChem ID:11058390
Update Time:2025-04-19

Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1)
    • [(E)-but-2-enyl]-triphenylphosphanium,bromide
    • 2-BUTENE-1-THIOL
    • 2-butene-1-triphenylphosphonium bromide
    • 2-butenyl mercaptan
    • 2-butenyl(triphenyl)phosphonium bromide
    • 2-butenyltriphenylphosphonium bromide
    • AG-G-12226
    • But-2-en-1-thiol
    • but-2-enyl-triphenyl-phosphonium, bromide
    • Buten-(2)-thiol-(1)
    • Crotylmercaptan
    • crotyltriphenylphosphonium bromide
    • CTK5B0105
    • (E)-But-2-En-1-yltriphenylphosphonium bromide
    • 2-Butenyl(triphenyl)phosphorane
    • MFCD07780207
    • NSC-245392
    • [(2E)-but-2-en-1-yl]triphenylphosphanium bromide
    • 39741-81-6
    • NSC245392
    • AKOS024263933
    • W18623
    • SCHEMBL2182202
    • SCHEMBL2182198
    • (E)-2-Butenyltriphenyl-phosphoniumBromide
    • 28975-45-3
    • [(E)-but-2-enyl]-triphenylphosphanium;bromide
    • NSC 245392
    • AS-66339
    • Inchi: 1S/C22H22P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
    • Chiave InChI: GJDNAYRZYAGDKR-SQQVDAMQSA-M
    • Sorrisi: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C/C=C/C

Proprietà calcolate

  • Massa esatta: 396.06400
  • Massa monoisotopica: 396.064
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 309
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0A^2

Proprietà sperimentali

  • PSA: 13.59000
  • LogP: 1.56060

Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1) Letteratura correlata

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen